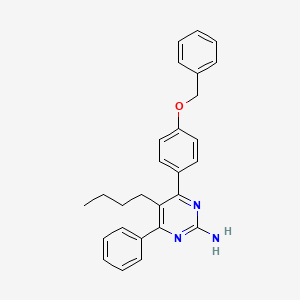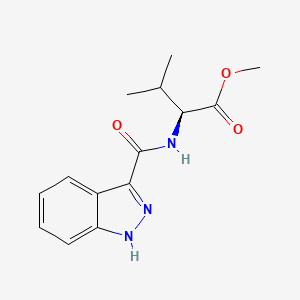
N-(2H-indazol-3-ylcarbonyl)-L-valine, methyl ester
Vue d'ensemble
Description
Le 2-(1H-indazole-3-carboxamido)-3-méthylbutanoate de méthyle est un composé synthétique appartenant à la classe des cannabinoïdes synthétiques à base d'indazole. Ces composés sont conçus pour imiter les effets des cannabinoïdes naturels présents dans le cannabis. Le 2-(1H-indazole-3-carboxamido)-3-méthylbutanoate de méthyle est connu pour sa forte puissance et est souvent utilisé dans la recherche scientifique pour étudier les effets des cannabinoïdes synthétiques sur le corps humain .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(1H-indazole-3-carboxamido)-3-méthylbutanoate de méthyle implique généralement les étapes suivantes :
Formation du noyau indazole : Le noyau indazole peut être synthétisé par différentes méthodes, notamment les réactions catalysées par les métaux de transition, les réactions de cyclisation réductrices et les réactions sans métaux.
Attachement du groupe carboxamido : Le groupe carboxamido est introduit en faisant réagir le noyau indazole avec un dérivé d'acide carboxylique approprié dans des conditions adéquates.
Estérification : La dernière étape consiste à estérifier le groupe acide carboxylique pour former l'ester méthylique.
Méthodes de production industrielle
La production industrielle de 2-(1H-indazole-3-carboxamido)-3-méthylbutanoate de méthyle suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les sous-produits. Les techniques courantes comprennent l'utilisation de réacteurs à écoulement continu et de systèmes de synthèse automatisés pour garantir une qualité de production constante .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(1H-indazole-3-carboxamido)-3-méthylbutanoate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts pour former les produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium pour obtenir des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes dans des conditions adéquates.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) ou borohydrure de sodium (NaBH4) dans des solvants anhydres.
Substitution : Agents halogénants tels que le chlorure de thionyle (SOCl2) ou le tribromure de phosphore (PBr3) pour les réactions d'halogénation.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
Le 2-(1H-indazole-3-carboxamido)-3-méthylbutanoate de méthyle présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme étalon de référence en chimie analytique pour étudier les propriétés et le comportement des cannabinoïdes synthétiques.
Biologie : Employé dans la recherche biologique pour étudier les effets des cannabinoïdes synthétiques sur les processus cellulaires et moléculaires.
Médecine : Étudié pour ses applications thérapeutiques potentielles, notamment la gestion de la douleur et les effets anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux cannabinoïdes synthétiques pour diverses applications industrielles.
Mécanisme d'action
Le 2-(1H-indazole-3-carboxamido)-3-méthylbutanoate de méthyle agit comme un agoniste puissant des récepteurs cannabinoïdes, en particulier du récepteur CB1. Il se lie à ces récepteurs avec une forte affinité, ce qui conduit à l'activation des voies de signalisation en aval. Cette activation entraîne divers effets physiologiques, notamment la modulation de la libération de neurotransmetteurs, la perception de la douleur et la réponse immunitaire .
Applications De Recherche Scientifique
Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.
Biology: Employed in biological research to investigate the effects of synthetic cannabinoids on cellular and molecular processes.
Medicine: Studied for its potential therapeutic applications, including pain management and anti-inflammatory effects.
Industry: Utilized in the development of new synthetic cannabinoids for various industrial applications.
Mécanisme D'action
Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This activation results in various physiological effects, including modulation of neurotransmitter release, pain perception, and immune response .
Comparaison Avec Des Composés Similaires
Composés similaires
MDMB-4en-PINACA : Un autre cannabinoïde synthétique à base d'indazole avec une structure et des effets similaires.
5F-MDMB-PINACA : Un analogue fluoré avec une puissance plus élevée et des propriétés pharmacocinétiques différentes.
4F-MDMB-BINACA : Un analogue fluorobutyle avec des profils métaboliques et toxicologiques distincts.
Unicité
Le 2-(1H-indazole-3-carboxamido)-3-méthylbutanoate de méthyle est unique en raison de ses caractéristiques structurales spécifiques, notamment le groupe ester méthylique et le noyau indazole. Ces caractéristiques contribuent à sa forte puissance et à sa sélectivité pour les récepteurs cannabinoïdes, ce qui en fait un composé précieux pour la recherche scientifique et les applications industrielles .
Propriétés
IUPAC Name |
methyl 2-(1H-indazole-3-carbonylamino)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-8(2)11(14(19)20-3)15-13(18)12-9-6-4-5-7-10(9)16-17-12/h4-8,11H,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMCMSGDELHUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=NNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide](/img/structure/B3025817.png)
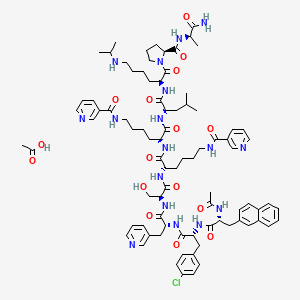
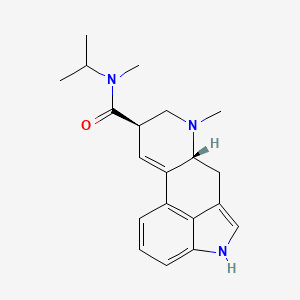

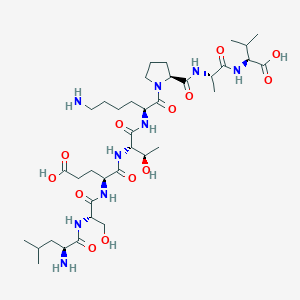
![6,7,8,9-tetrahydro-9-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-pyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3025826.png)
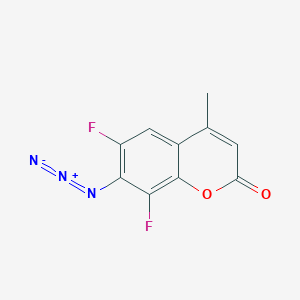
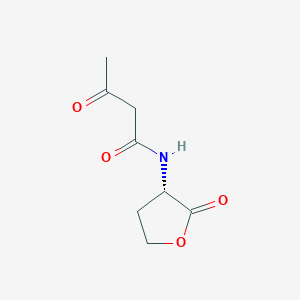
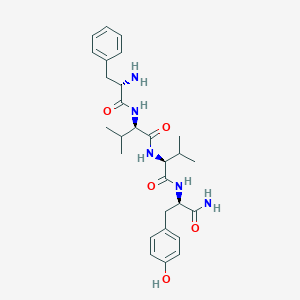
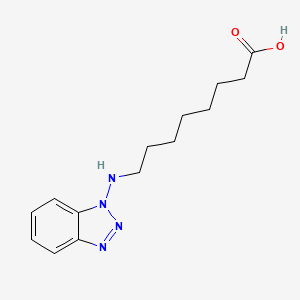
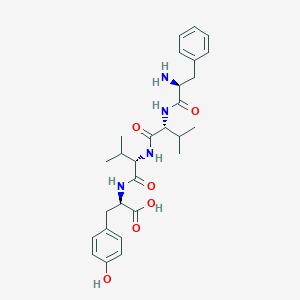
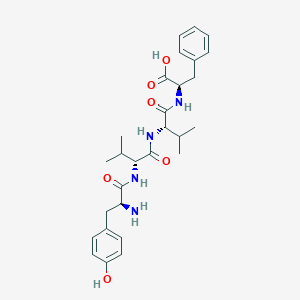
![N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine](/img/structure/B3025838.png)
